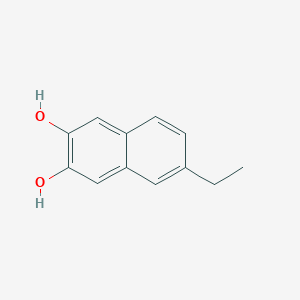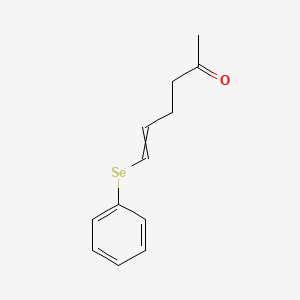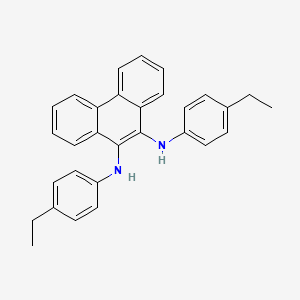
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine is an organic compound belonging to the class of phenanthrene derivatives. This compound is characterized by the presence of two 4-ethylphenyl groups attached to the nitrogen atoms at the 9 and 10 positions of the phenanthrene ring. Phenanthrene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene-9,10-dione and 4-ethylphenylamine as the primary starting materials.
Condensation Reaction: The phenanthrene-9,10-dione undergoes a condensation reaction with 4-ethylphenylamine in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the desired diamine compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine.
Industrial Production Methods
In an industrial setting, the production of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Phenanthrene-9,10-quinone derivatives.
Reduction: Phenanthrene-9,10-diamine derivatives.
Substitution: Brominated or nitrated phenanthrene derivatives.
Applications De Recherche Scientifique
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine involves its interaction with molecular targets through various pathways:
Photophysical Interactions: The compound exhibits strong fluorescence, making it useful in imaging applications.
Electrochemical Interactions: It can participate in redox reactions, which are essential in electronic and optoelectronic applications.
Biological Interactions: The compound may interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~9~,N~10~-Bis(4-butylphenyl)phenanthrene-9,10-diamine
- N~9~,N~10~-Bis(4-methylphenyl)phenanthrene-9,10-diamine
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine is unique due to the presence of 4-ethylphenyl groups, which impart distinct photophysical and electrochemical properties compared to other phenanthrene derivatives. These properties make it particularly valuable in applications such as OLEDs and biological imaging.
Propriétés
Numéro CAS |
151026-69-6 |
|---|---|
Formule moléculaire |
C30H28N2 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
9-N,10-N-bis(4-ethylphenyl)phenanthrene-9,10-diamine |
InChI |
InChI=1S/C30H28N2/c1-3-21-13-17-23(18-14-21)31-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)30(29)32-24-19-15-22(4-2)16-20-24/h5-20,31-32H,3-4H2,1-2H3 |
Clé InChI |
FXVDLKVQBGXLQF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=C(C=C5)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



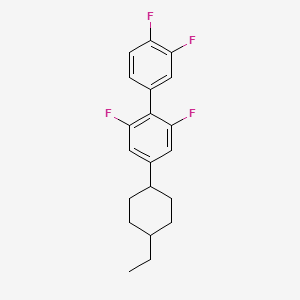
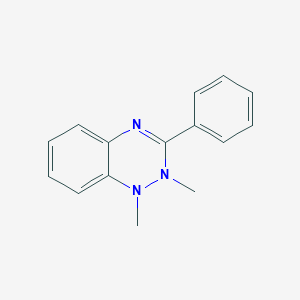
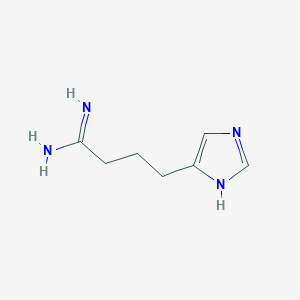
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)


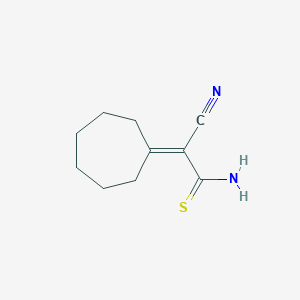
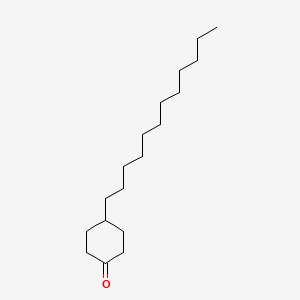
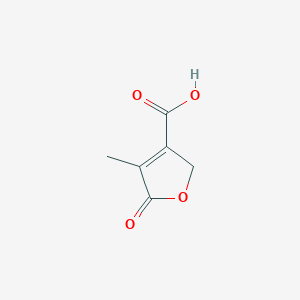
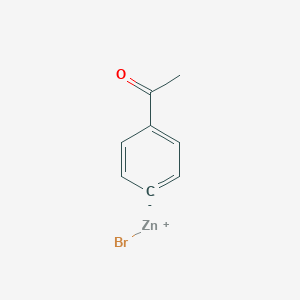
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
